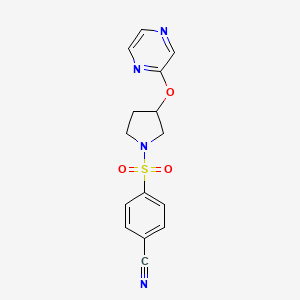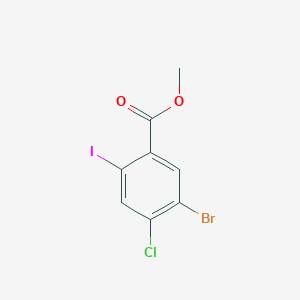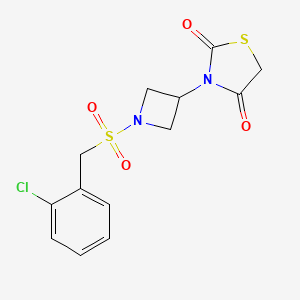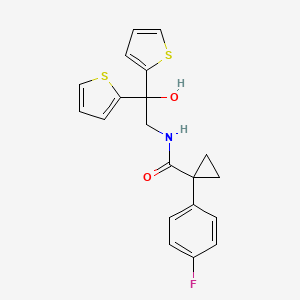![molecular formula C16H15F3N4OS2 B2404752 2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 674804-57-0](/img/structure/B2404752.png)
2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups, including a cyano group (-CN), a sulfanyl group (-SH), a trifluoromethyl group (-CF3), and an acetamide group (CH3CONH2). It also contains a pyridine ring and a thiazole ring, which are both aromatic heterocycles .
Molecular Structure Analysis
The presence of the aromatic rings (pyridine and thiazole) likely contributes to the compound’s stability. The electronegative atoms (nitrogen in the pyridine and thiazole rings, fluorine in the trifluoromethyl group, and sulfur in the sulfanyl group) could have interesting effects on the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of polar groups (like -CN, -CF3, and -CONH2) and aromatic rings could affect the compound’s solubility, boiling point, melting point, and other properties .科学的研究の応用
Synthesis and Antimicrobial Activity
Synthesis of Novel Heterocyclic Compounds for Antimicrobial Use : The chemical compound has been utilized in the synthesis of new heterocyclic compounds, showing promise as antimicrobial agents. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, demonstrating effectiveness against various pathogens (Darwish et al., 2014).
Creation of Thiazolidin-4-One Derivatives for Antimicrobial Evaluation : Thiazolidin-4-one derivatives using the chemical compound have been synthesized and tested for their antibacterial and antifungal properties. The study aimed to explore the structure-activity relationships of these compounds (Baviskar et al., 2013).
Synthesis of Isoxazole Based Heterocycles for Antimicrobial Applications : This research involved synthesizing isoxazole-based heterocycles incorporating the sulfamoyl moiety from the chemical compound. These compounds were also tested for their antimicrobial properties, showing promising results (Darwish et al., 2014).
Synthesis for Antitumor and Antifungal Activities
Development of Quinazolinone Derivatives for Antitumor and Antifungal Activities : The compound has been used to create novel quinazolinone derivatives. These derivatives were screened for potential antitumor and antifungal activities, showing significant results against certain cell lines and fungal species (El-bayouki et al., 2011).
Synthesis of Thiophene, Pyrimidine, and Coumarin Derivatives for Antitumor Activity : Using the compound, thiophene, pyrimidine, and coumarin derivatives have been synthesized and their antitumor activities investigated. Some of these derivatives displayed promising inhibitory effects on various cancer cell lines (Albratty et al., 2017).
Creation of Pyridine Linked Thiazole Derivatives for Antiproliferative Studies : The compound facilitated the synthesis of pyridine linked thiazole derivatives. These derivatives were evaluated for their cytotoxicity against several cancer cell lines, showing significant anticancer activity in some cases (Alqahtani & Bayazeed, 2020).
将来の方向性
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der waals forces, or electrostatic interactions .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, and anticancer activities
Pharmacokinetics
Its chemical properties, such as its molecular weight and polarity, suggest that it may have good bioavailability
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
特性
IUPAC Name |
2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4OS2/c1-4-11-9(3)13(16(17,18)19)10(5-20)14(22-11)25-7-12(24)23-15-21-8(2)6-26-15/h6H,4,7H2,1-3H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRNSNQZCQYNCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)SCC(=O)NC2=NC(=CS2)C)C#N)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2404671.png)

![[(4Z)-1-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]amino 2,4-dichlorobenzoate](/img/structure/B2404675.png)

![(2E)-2-[(4-fluoroanilino)methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2404680.png)



![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2404686.png)
![3,4,7,9-tetramethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2404687.png)

![3-(1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide](/img/structure/B2404689.png)


